7-[4-(adamantane-1-carbonyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
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Description
7-[4-(adamantane-1-carbonyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a useful research compound. Its molecular formula is C29H33N5O3 and its molecular weight is 499.615. The purity is usually 95%.
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Biological Activity
7-[4-(adamantane-1-carbonyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one (CAS Number: 1021095-51-1) is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C29H33N5O3 with a molecular weight of 499.6 g/mol. The structure features a pyrazolo[4,3-c]pyridine core linked to an adamantane-derived piperazine moiety, which is known for enhancing biological activity through its unique steric and electronic properties.
Anticancer Activity
Research indicates that derivatives of adamantane and piperazine often exhibit significant anticancer properties. A study involving similar compounds demonstrated that modifications in the piperazine structure can lead to enhanced antiproliferative activity against various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against human cancer cell lines, suggesting potent anticancer effects .
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | MCF-7 | 10 |
2 | HeLa | 15 |
3 | A549 | 12 |
The mechanism through which this compound exerts its biological effects may involve the inhibition of specific kinases involved in cell proliferation. Similar compounds have been shown to act as ATP-competitive inhibitors of kinases such as CDK4 and CDK6, leading to cell cycle arrest and apoptosis in cancer cells . The structural characteristics of the adamantane moiety contribute to its binding affinity and selectivity for these targets.
Study on Antiproliferative Effects
In a recent study examining the antiproliferative effects of various adamantane derivatives, it was found that modifications at the piperazine nitrogen significantly influenced activity. The compound's ability to induce apoptosis was assessed using flow cytometry and Western blot analysis, revealing increased levels of pro-apoptotic markers in treated cells .
Structure-Activity Relationship (SAR)
A detailed SAR analysis highlighted that the presence of bulky groups like adamantane enhances lipophilicity and cellular uptake. Compounds with similar scaffolds exhibited improved bioavailability and pharmacokinetic profiles when tested in vivo . This suggests that further optimization of the side chains could lead to even more potent derivatives.
Properties
IUPAC Name |
7-[4-(adamantane-1-carbonyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O3/c1-31-17-23(25-24(18-31)27(36)34(30-25)22-5-3-2-4-6-22)26(35)32-7-9-33(10-8-32)28(37)29-14-19-11-20(15-29)13-21(12-19)16-29/h2-6,17-21H,7-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPIUNCURFWZAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C56CC7CC(C5)CC(C7)C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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